(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound "(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone" is a bifunctional molecule featuring a methanone bridge linking two heterocyclic moieties:
- Left moiety: A 4,7-dimethoxy-1-methyl-substituted indole, providing electron-donating methoxy groups and a sterically hindering methyl group.
- Right moiety: An 8-fluoro-substituted tetrahydro-pyrido[4,3-b]indole, incorporating a fluorine atom that enhances electronic and metabolic stability.
Properties
Molecular Formula |
C23H22FN3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C23H22FN3O3/c1-26-19(11-15-20(29-2)6-7-21(30-3)22(15)26)23(28)27-9-8-18-16(12-27)14-10-13(24)4-5-17(14)25-18/h4-7,10-11,25H,8-9,12H2,1-3H3 |
InChI Key |
UJDHUXWOGPTDJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including:
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Oxidation: : Oxidative transformations can modify the indole and pyridoindole moieties. Common oxidants include peroxides, metal oxides, and hypervalent iodine reagents.
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Reduction: : Reduction reactions can lead to the formation of saturated derivatives. Hydrogenation or metal-mediated reductions are typical methods.
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Substitution: : Substituents on the aromatic rings can be modified via electrophilic or nucleophilic substitution reactions. For example, halogenation, acylation, or alkylation.
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Major Products: : The specific products formed depend on reaction conditions and substituents. Is there a particular reaction you’d like me to explore further?
Scientific Research Applications
The compound’s applications span various fields:
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Medicine: : Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
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Chemistry: : Explore its reactivity, stability, and interactions with other molecules.
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Biology: : Study its effects on cellular processes, receptors, and enzymes.
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Industry: : Assess its use in materials science, catalysis, or organic synthesis.
Mechanism of Action
Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its targets (e.g., proteins, enzymes) and pathways (e.g., signaling cascades) is crucial for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Pyrido[4,3-b]indole Substituents
8-Fluoro vs. 8-Methoxy/Chloro/Trifluoromethoxy
- 8-Methoxy (Compound 10) : Methoxy groups increase lipophilicity, which may enhance membrane permeability but reduce solubility .
- 8-Trifluoromethoxy (Compound 22) : The trifluoromethoxy group combines lipophilicity and electronic effects, contributing to high synthetic yields (88%) due to favorable reaction kinetics .
Substituents on the Pyridoindole Core
Modifications in the Indole Moiety
4,7-Dimethoxy-1-methyl (Target Compound)
- The 1-methyl group introduces steric hindrance, which could limit rotational freedom .
6-Dimethylamino (Compound 1)
- A dimethylamino group at position 6 increases basicity, which may improve solubility but reduce blood-brain barrier penetration .
Trifluoromethylpyrazole (Compound 33)
Linker Variations
Methanone Bridge (Target Compound)
- The methanone linker provides rigidity, favoring pre-organized binding conformations.
Ethanone/Propanone Linkers (Compounds 13, 14)
- Propanone (): Further elongation (propanone) could reduce binding affinity due to entropic penalties but improve solubility .
Biological Activity
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, with the CAS number 1010896-81-7, is an indole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.4 g/mol. The structure features an indole core with methoxy substituents and a fluoro-substituted tetrahydropyrido derivative. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O3 |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 1010896-81-7 |
Research indicates that compounds with indole structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may include:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs) associated with angiogenesis and cancer progression. For example, studies on related indole derivatives have demonstrated their capacity to inhibit VEGF-R2 and FGF-R1 kinases effectively .
- Antioxidant Activity : Indole derivatives are known for their antioxidant properties, which can contribute to cellular protection against oxidative stress.
- Antiviral Properties : Some indole-based compounds have exhibited antiviral activities against various viral strains by inhibiting viral replication mechanisms .
Anticancer Activity
A study highlighted the potential of indole derivatives in cancer therapy by demonstrating their ability to inhibit cell proliferation in various cancer cell lines through RTK inhibition. For instance, compounds similar to (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone showed IC50 values in the nanomolar range against key growth factor receptors like VEGF-R2 and PDGF-Rβ .
Antiviral Efficacy
Research into related compounds has shown promising results in inhibiting viral infections. For example, indole derivatives have been tested against HIV and other viruses with varying degrees of success in vitro .
Case Studies
Case Study 1: Inhibition of Angiogenesis
In a controlled study involving a series of indole derivatives including variants of the compound , researchers observed significant inhibition of angiogenesis in vitro. The most potent compounds demonstrated IC50 values less than 100 nM against VEGF-induced endothelial cell proliferation.
Case Study 2: Antiviral Activity Against HIV
Another study focused on the antiviral properties of similar indole derivatives against HIV strains. The results indicated that certain modifications in the indole structure enhanced antiviral efficacy significantly compared to standard treatments.
Preparation Methods
Demethylation and Boc Protection
The pyrido[4,3-b]indole core is synthesized starting from a methylated precursor. Demethylation of the C4 position is achieved using HBr in acetic acid, yielding the 4-hydroxy intermediate. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine affords the Boc-protated derivative (vi in).
Triflation and Suzuki-Miyaura Coupling
The hydroxyl group is activated via triflation with triflic anhydride, forming the triflate intermediate (vii). A Suzuki-Miyaura coupling with a boronate ester introduces the R₄ substituent. For example, using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, the reaction proceeds in dioxane/water with Pd(dppf)Cl₂ and sodium carbonate at 90°C, achieving yields >75%.
Deprotection and Functionalization
Cleavage of the Boc group with HCl in dioxane reveals the secondary amine, which is acylated with hydroxyacetyl chloride to install the methanone precursor. Final deprotection with aqueous lithium hydroxide yields the 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl fragment.
Synthesis of 4,7-Dimethoxy-1-methyl-1H-indol-2-carboxylic Acid
Indole Ring Formation
The 4,7-dimethoxy-1-methyl-1H-indole scaffold is synthesized via Fischer indole synthesis. Cyclization of 4,7-dimethoxyphenylhydrazine with ethyl pyruvate in acidic conditions generates the indole nucleus.
Oxidation to Carboxylic Acid
The 2-hydroxymethyl intermediate is oxidized to the aldehyde using activated manganese dioxide in dichloromethane. Further oxidation with Jones reagent (CrO₃ in H₂SO₄) converts the aldehyde to the carboxylic acid. Purification via silica gel chromatography (70% ethyl acetate/hexane) affords the target acid in 65–70% yield.
Coupling to Form the Methanone Bridge
Acid Chloride Formation
The 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.
Acylation of the Pyrido[4,3-b]indole Amine
The acid chloride is reacted with 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole in the presence of triethylamine as a base. The reaction proceeds in anhydrous dichloromethane at 0–25°C, yielding the methanone product after 12–16 hours. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and concentration.
Purification and Characterization
Crude product is purified via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% formic acid). Final characterization by ¹H NMR confirms the structure: δ 7.67–7.65 (m, 1H, indole-H), 4.58–4.34 (m, 2H, pyridoindole-H), 3.94–3.91 (m, 0.5H, OCH₃), and 1.34 (q, 3H, CH₃).
Alternative Synthetic Routes
Ullmann-Type Coupling
An Ullmann reaction between a brominated pyrido[4,3-b]indole and a stannane or boronate ester derivative of the indole fragment has been explored. Using CuI as a catalyst and 1,10-phenanthroline as a ligand in DMF at 170°C under microwave irradiation, this method achieves moderate yields (50–60%) but requires stringent anhydrous conditions.
Friedel-Crafts Acylation
Direct acylation of the pyrido[4,3-b]indole with indole-2-carbonyl chloride in the presence of AlCl₃ has been attempted. However, competing N-acylation and low regioselectivity limit its utility.
Key Data Tables
Table 1. Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Conditions | Yield | Source |
|---|---|---|---|
| Boronate ester, Pd(dppf)Cl₂ | Dioxane/H₂O, Na₂CO₃, 90°C, 12 h | 79.8% | |
| Triflate, Pd(PPh₃)₄ | THF, K₂CO₃, 80°C, 16 h | 68% |
Table 2. Purification Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?
- Methodological Answer : The synthesis of structurally similar β-carboline and indole derivatives often involves oxidative amidation, Friedel-Crafts benzoylation, or Fischer indole cyclization. For example, β-carbolines like (4-fluorophenyl)methanone derivatives were synthesized via oxidative amidation with yields of 12–25% . To optimize synthesis of the target compound, consider:
- Stepwise coupling : Separate synthesis of the 4,7-dimethoxyindole and pyridoindole moieties followed by methanone linkage.
- Catalytic systems : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or boron trifluoride etherate for cyclization steps .
- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates, as seen in indothiazinone derivatives with >75% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Melting point analysis : Compare observed values (e.g., 185–232°C for related compounds) with literature to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm; indole NH at δ 10–12 ppm) .
- IR : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (exact mass ~463 g/mol for C₂₄H₂₄FN₃O₃) via high-resolution MS .
Q. What solvent systems are suitable for recrystallization or chromatographic purification?
- Methodological Answer :
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures, as applied to β-carboline derivatives with melting points >180°C .
- TLC/Column chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane 3:7 for indole derivatives) to achieve Rf = 0.3–0.5 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 8-fluoro with chloro or methoxy groups) and assess activity changes .
- In vitro assays : Test inhibitory effects on kinases (e.g., MAPK) or receptors (e.g., serotonin) using enzyme-linked assays or radioligand binding .
- Data correlation : Compare IC₅₀ values with computational docking results (e.g., PDB ID: 1A9) to identify key binding interactions .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyridoindole derivatives with anti-inflammatory IC₅₀ = 1–10 µM) to identify trends .
- Mechanistic studies : Use knockout cell lines or isotopic labeling to confirm target engagement .
Q. What computational strategies are effective for predicting the pharmacokinetic (ADMET) properties of this compound?
- Methodological Answer :
- In silico modeling :
- logP calculation : Estimate hydrophobicity (e.g., XLogP3 ~3.5) to predict membrane permeability .
- Caco-2 permeability : Use software like SwissADME to simulate intestinal absorption (target: >5 × 10⁻⁶ cm/s) .
- Toxicity prediction : Apply QSAR models to flag hepatotoxicity risks (e.g., cytochrome P450 inhibition) .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., amidation vs. cyclization) .
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and stoichiometry .
Q. What strategies mitigate spectral interference during characterization of complex mixtures?
- Methodological Answer :
- DEPT-135 NMR : Differentiate CH₂/CH₃ groups in crowded spectra (e.g., pyridoindole CH₂ at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in dimethoxyindole regions .
- LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions .
Safety & Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash with soap/water if exposed .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
